molecular formula C14H14N2O B11987005 7-methoxy-9H-fluorene-2,6-diamine CAS No. 130859-21-1

7-methoxy-9H-fluorene-2,6-diamine

Katalognummer: B11987005
CAS-Nummer: 130859-21-1
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: NRNGVOUKSIZFDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Diamino-2-methoxyfluorene is an organic compound with the molecular formula C14H14N2O It is a derivative of fluorene, characterized by the presence of amino groups at the 3 and 7 positions and a methoxy group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diamino-2-methoxyfluorene typically involves multiple steps starting from fluorene. One common method includes the nitration of fluorene to produce dinitrofluorene, followed by reduction to obtain the diamino derivative. The methoxy group can be introduced through a methylation reaction using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of 3,7-Diamino-2-methoxyfluorene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Diamino-2-methoxyfluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include dinitrofluorene, diamino derivatives, and various substituted fluorene compounds depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3,7-Diamino-2-methoxyfluorene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of 3,7-Diamino-2-methoxyfluorene involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various pathways, including those involved in signal transduction and enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,7-Diamino-2-methoxyfluorene is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

130859-21-1

Molekularformel

C14H14N2O

Molekulargewicht

226.27 g/mol

IUPAC-Name

7-methoxy-9H-fluorene-2,6-diamine

InChI

InChI=1S/C14H14N2O/c1-17-14-6-9-4-8-5-10(15)2-3-11(8)12(9)7-13(14)16/h2-3,5-7H,4,15-16H2,1H3

InChI-Schlüssel

NRNGVOUKSIZFDR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.